molecular formula C20H34O4 B14876896 DI(Tert-butylperoxyisopropyl)benzene

DI(Tert-butylperoxyisopropyl)benzene

Cat. No.: B14876896
M. Wt: 338.5 g/mol
InChI Key: LABVSEXGUJJTOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(Tert-butylperoxyisopropyl)benzene typically involves the reaction of tert-butyl hydroperoxide with isopropylbenzene in the presence of a catalyst such as sulfuric acid. The reaction mixture is then subjected to distillation to purify the product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where tert-butyl hydroperoxide and isopropylbenzene are mixed and reacted under controlled conditions. The product is then purified through a series of distillation and washing steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions

DI(Tert-butylperoxyisopropyl)benzene primarily undergoes free radical reactions due to the presence of peroxide groups. These reactions include:

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents, acids, bases, and heavy metals. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce various oxidized products, while in reduction reactions, it can yield reduced species .

Mechanism of Action

The mechanism of action of DI(Tert-butylperoxyisopropyl)benzene involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate and propagate chemical reactions, leading to the formation of cross-linked polymer networks. The compound’s ability to generate free radicals makes it an effective initiator in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI(Tert-butylperoxyisopropyl)benzene is unique due to its high efficiency as a cross-linking agent, requiring lower concentrations compared to other peroxides to achieve the desired effect. Additionally, it produces fewer volatile by-products, making it a more environmentally friendly option .

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

1,3-bis(1-tert-butylperoxypropan-2-yl)benzene

InChI

InChI=1S/C20H34O4/c1-15(13-21-23-19(3,4)5)17-10-9-11-18(12-17)16(2)14-22-24-20(6,7)8/h9-12,15-16H,13-14H2,1-8H3

InChI Key

LABVSEXGUJJTOX-UHFFFAOYSA-N

Canonical SMILES

CC(COOC(C)(C)C)C1=CC(=CC=C1)C(C)COOC(C)(C)C

Origin of Product

United States

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